Cas no 1248064-10-9 (1-[(cyclobutylamino)methyl]cyclohexan-1-ol)
![1-[(cyclobutylamino)methyl]cyclohexan-1-ol structure](https://ja.kuujia.com/scimg/cas/1248064-10-9x500.png)
1-[(cyclobutylamino)methyl]cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- Cyclohexanol, 1-[(cyclobutylamino)methyl]-
- 1-[(cyclobutylamino)methyl]cyclohexan-1-ol
-
- インチ: 1S/C11H21NO/c13-11(7-2-1-3-8-11)9-12-10-5-4-6-10/h10,12-13H,1-9H2
- InChIKey: WFBIRZVPTAYVHU-UHFFFAOYSA-N
- ほほえんだ: C1(CNC2CCC2)(O)CCCCC1
1-[(cyclobutylamino)methyl]cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-169711-0.5g |
1-[(cyclobutylamino)methyl]cyclohexan-1-ol |
1248064-10-9 | 95.0% | 0.5g |
$809.0 | 2025-02-20 | |
Life Chemicals | F8888-8020-10g |
1-[(cyclobutylamino)methyl]cyclohexan-1-ol |
1248064-10-9 | 95%+ | 10g |
$2827.0 | 2023-09-05 | |
Enamine | EN300-169711-0.1g |
1-[(cyclobutylamino)methyl]cyclohexan-1-ol |
1248064-10-9 | 95.0% | 0.1g |
$741.0 | 2025-02-20 | |
Enamine | EN300-169711-2.5g |
1-[(cyclobutylamino)methyl]cyclohexan-1-ol |
1248064-10-9 | 95.0% | 2.5g |
$1650.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1530-100MG |
1-[(cyclobutylamino)methyl]cyclohexan-1-ol |
1248064-10-9 | 95% | 100MG |
¥ 1,095.00 | 2023-04-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424293-50mg |
1-((Cyclobutylamino)methyl)cyclohexan-1-ol |
1248064-10-9 | 98% | 50mg |
¥19908.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424293-100mg |
1-((Cyclobutylamino)methyl)cyclohexan-1-ol |
1248064-10-9 | 98% | 100mg |
¥22478.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424293-1g |
1-((Cyclobutylamino)methyl)cyclohexan-1-ol |
1248064-10-9 | 98% | 1g |
¥23727.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1530-1G |
1-[(cyclobutylamino)methyl]cyclohexan-1-ol |
1248064-10-9 | 95% | 1g |
¥ 4,375.00 | 2023-04-06 | |
Enamine | EN300-169711-1.0g |
1-[(cyclobutylamino)methyl]cyclohexan-1-ol |
1248064-10-9 | 95.0% | 1.0g |
$842.0 | 2025-02-20 |
1-[(cyclobutylamino)methyl]cyclohexan-1-ol 関連文献
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
4. Book reviews
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
1-[(cyclobutylamino)methyl]cyclohexan-1-olに関する追加情報
Comprehensive Overview of 1-[(cyclobutylamino)methyl]cyclohexan-1-ol (CAS No. 1248064-10-9): Properties, Applications, and Industry Insights
1-[(cyclobutylamino)methyl]cyclohexan-1-ol (CAS No. 1248064-10-9) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This cyclohexanol derivative, functionalized with a cyclobutylamino moiety, exhibits potential as a versatile intermediate in drug discovery and material science. Its molecular formula, C12H23NO, and distinct stereochemistry make it valuable for designing bioactive molecules targeting neurological and metabolic pathways.
Recent studies highlight the compound's role in modulating enzyme inhibition and receptor binding, aligning with trending research on small-molecule therapeutics. Researchers frequently search for "CAS 1248064-10-9 solubility" or "1-[(cyclobutylamino)methyl]cyclohexan-1-ol synthesis protocol," reflecting industry demand for practical data. The compound's lipophilic balance and hydrogen-bonding capacity contribute to its pharmacokinetic optimization, a hot topic in AI-driven drug design platforms.
From a synthetic chemistry perspective, 1248064-10-9 serves as a scaffold for cyclohexane-based analogs, addressing queries like "cyclobutylamine derivatives in medicinal chemistry." Its stability under physiological pH conditions makes it suitable for prodrug development, a focus area in targeted drug delivery systems. Analytical techniques such as HPLC purity analysis and NMR structural confirmation are critical for quality control, as emphasized in recent publications.
Environmental and regulatory considerations for 1-[(cyclobutylamino)methyl]cyclohexan-1-ol adhere to green chemistry principles, with low ecotoxicity profiles reported. Industry forums frequently discuss "scalable production methods for CAS 1248064-10-9," highlighting the need for cost-effective manufacturing. The compound's compatibility with continuous flow chemistry setups positions it favorably for industrial automation trends.
Emerging applications include its use in chiral auxiliary synthesis and asymmetric catalysis, responding to searches for "stereoselective cyclohexanol derivatives." Patent analyses reveal growing interest in its incorporation into neuroprotective agents and G-protein-coupled receptor (GPCR) modulators. Storage recommendations typically suggest inert atmospheres to preserve the amino-alcohol functionality, a key stability concern for users.
Collaborative studies between computational chemists and synthetic laboratories have optimized the molecular docking potential of 1248064-10-9, particularly for central nervous system targets. This aligns with frequent queries about "blood-brain barrier penetration predictors" in drug development. The compound's logP value and polar surface area make it a subject of QSAR modeling studies.
In material science, derivatives of 1-[(cyclobutylamino)methyl]cyclohexan-1-ol demonstrate utility in polymeric coatings and coordination complexes, addressing searches for "cyclohexanol-based crosslinkers." Thermogravimetric analysis data indicates stability up to 200°C, supporting applications in high-performance materials. Suppliers often provide technical specifications including residual solvent limits and isomeric purity to meet diverse research needs.
The compound's structure-activity relationship (SAR) profile continues to evolve, with recent investigations exploring its metabolite pathways and cytochrome P450 interactions. These studies respond to pharmaceutical industry demands for "ADME prediction tools" and "in vitro metabolic stability data." Analytical method development for 1248064-10-9 remains an active area, particularly for impurity profiling in regulatory submissions.
1248064-10-9 (1-[(cyclobutylamino)methyl]cyclohexan-1-ol) 関連製品
- 1350988-90-7(N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine)
- 2006569-57-7(tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate)
- 1223862-48-3(1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide)
- 2171620-17-8(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopropyl}acetic acid)
- 2137545-62-9(2-chloro-N-(2-ethynylphenyl)propanamide)
- 899760-95-3(N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1946814-15-8(ethyl 5-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate)
- 125138-50-3(4-(2,4-Dichloro-5-methoxyphenoxy)aniline)
- 1804234-17-0(2-(3-Bromopropanoyl)-3-mercaptomandelic acid)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
